Benzamacril
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzamacril can be synthesized through a multi-step process involving the reaction of benzylamine with acrylonitrile under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the cyanoacrylate structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the fungicide .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced under specific conditions to yield various amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted acrylates.
Scientific Research Applications
Chemistry: Its cyanoacrylate structure makes it a valuable intermediate in the synthesis of various organic compounds .
Biology: In biological research, Benzamacril has been explored for its potential as a fungicide to control fungal infections in plants. Its effectiveness against specific fungal pathogens has been a subject of study .
Medicine: Although primarily used in agriculture, this compound’s structure has inspired research into similar compounds with potential medicinal applications, particularly in antifungal treatments .
Industry: In the industrial sector, this compound has been used in the formulation of fungicidal products for crop protection. Its role in enhancing crop yields by controlling fungal diseases has been significant .
Mechanism of Action
Benzamacril exerts its fungicidal effects by inhibiting specific enzymes involved in fungal cell wall synthesis. It targets the succinate dehydrogenase enzyme, disrupting the citric acid cycle and mitochondrial electron transport chain in fungal cells. This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death .
Comparison with Similar Compounds
Phenamacril: Another cyanoacrylate fungicide with similar applications in agriculture.
Benzovindiflupyr: A pyrazolecarboxamide fungicide that also targets the succinate dehydrogenase enzyme.
Uniqueness: Benzamacril’s unique cyanoacrylate structure and its specific mode of action distinguish it from other fungicides. Its ability to inhibit the succinate dehydrogenase enzyme makes it particularly effective against certain fungal pathogens .
Properties
CAS No. |
127087-86-9 |
---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C12H12N2O2/c1-14(9-11(7-13)12(15)16)8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,15,16) |
InChI Key |
LCOWUMNPNWEMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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